![molecular formula C15H18N4O3 B5508304 1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a part of the pyrazole derivative family, which are compounds known for their varied applications in pharmaceutical and agricultural industries due to their significant biological activities. The specific compound has been synthesized and analyzed for various properties and structural characteristics.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide", typically involves cyclocondensation reactions, annulation methods, or substitution reactions starting from acetyl or ethyl ester precursors. These reactions can involve Knoevenagel condensation or reactions with hydrazine derivatives in acidic or basic mediums (Beck & Lynch, 1987), (Naveen et al., 2021).

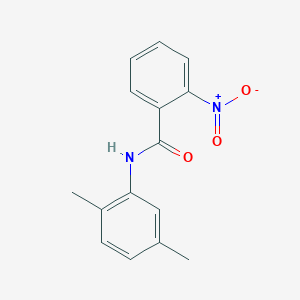

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. These studies reveal the orientation of substituents around the pyrazole core and the overall conformation of the molecule. For instance, certain derivatives show the phenyl rings oriented almost perpendicular to the pyrazole ring (Kettmann & Svetlik, 2003).

Scientific Research Applications

Pyrazole derivatives, such as 1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, are important in various fields of chemical research due to their wide range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole moiety is recognized as a pharmacophore, playing a crucial role in many biologically active compounds. This makes it an interesting template for both combinatorial and medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).

Reactivity and Synthetic Utility

The reactivity of certain pyrazole derivatives, including this compound, makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. These compounds include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile products, highlighting their importance in the synthesis of various classes of heterocyclic compounds and dyes (M. A. Gomaa & H. Ali, 2020).

Therapeutic Applications

Recent patents and literature have documented the therapeutic applications of pyrazoline derivatives, emphasizing their significance in drug development. These derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The versatility of pyrazoline derivatives in therapeutic applications is a testament to their potential in the development of new drugs and treatment strategies (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012).

properties

IUPAC Name |

1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitropyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-4-18-9-13(19(21)22)14(17-18)15(20)16-11(3)12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHXIBOKPFXVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NC(C)C2=CC=C(C=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)

![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)

![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)